
3,7-dimethyl-1-prop-2-ynyl-5H-purin-7-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-dimethyl-1-prop-2-ynyl-5H-purin-7-ium-2,6-dione is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dimethyl-1-prop-2-ynyl-5H-purin-7-ium-2,6-dione involves several steps. The starting materials and reagents are carefully selected to ensure the desired product is obtained with high purity and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to facilitate the formation of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and advanced equipment. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,7-dimethyl-1-prop-2-ynyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are characterized using various analytical techniques to confirm their structure and purity.
Scientific Research Applications
3,7-dimethyl-1-prop-2-ynyl-5H-purin-7-ium-2,6-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 3,7-dimethyl-1-prop-2-ynyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,7-dimethyl-1-prop-2-ynyl-5H-purin-7-ium-2,6-dione is unique compared to other similar compounds due to its specific structure and properties Similar compounds include other purine derivatives and alkynyl-substituted molecules
Properties
Molecular Formula |
C10H11N4O2+ |
|---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
3,7-dimethyl-1-prop-2-ynyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H11N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h1,6-7H,5H2,2-3H3/q+1 |
InChI Key |
WDFINLIVVQVOHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)CC#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


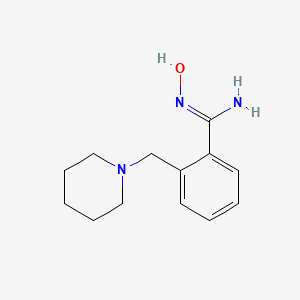
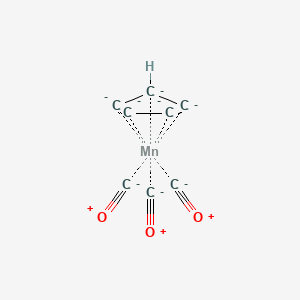
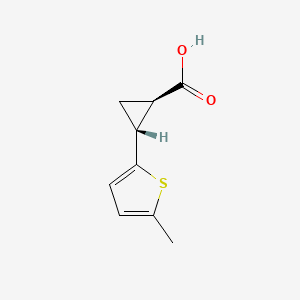
![4-[7-Acetyl-8-[4-[(dimethylamino)methyl]cyclohexyl]imino-1,5-naphthyridin-2-ylidene]-2,6-dichlorocyclohexa-2,5-dien-1-one](/img/structure/B12355039.png)

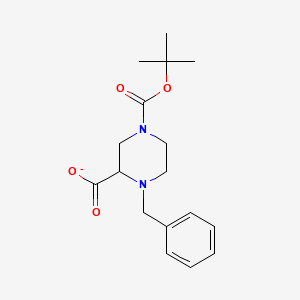
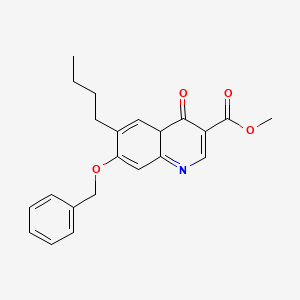


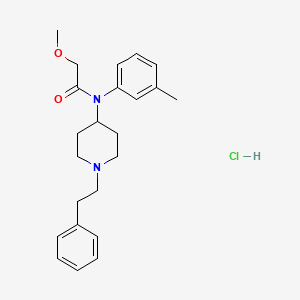
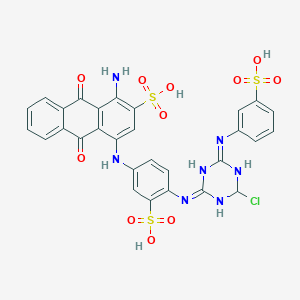
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide](/img/structure/B12355094.png)
![2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile](/img/structure/B12355098.png)

